![molecular formula C18H20N4O3S B3014033 2-(4-hydroxypiperidin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 900009-92-9](/img/structure/B3014033.png)

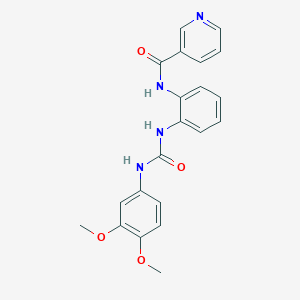

2-(4-hydroxypiperidin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

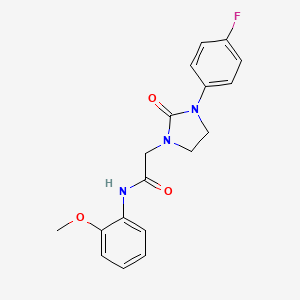

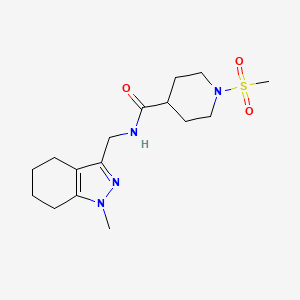

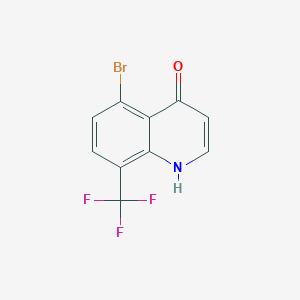

The compound "2-(4-hydroxypiperidin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide" is a complex organic molecule that appears to be related to various research efforts in the synthesis and characterization of nitrogen-containing heterocycles. These compounds are of interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that may include coupling reactions and the use of specific catalysts or reagents. For instance, the synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide was achieved through a coupling reaction, using a toluene and methanol mixture for crystallization . Similarly, novel hybrid molecules bearing a related N-arylacetamide unit were prepared through a one-pot multi-component reaction, indicating the possibility of synthesizing complex molecules like the one through such methods .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic techniques and theoretical calculations. For example, the structure of 2-phenyl-N-(pyrazin-2-yl)acetamide was confirmed by elemental analysis, FTIR, 1H NMR, and single-crystal X-ray diffraction . The optimized molecular structure and vibrational frequencies of a similar compound were investigated using both experimental methods and theoretical calculations, such as DFT . These methods would likely be applicable to the analysis of the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their functional groups and molecular structure. The presence of acetamide groups suggests potential reactivity in amidation reactions, as seen in the synthesis of labelled N-(4-hydroxy-[14C(U)]phenyl)-2-[2,3-dihydro-3-oxo-1,2-benzisothiazol-2-yl-1,1-dioxide]acetamide . The compound's reactivity could also involve interactions with nucleophiles or electrophiles at various sites, depending on the specific substituents and heterocyclic components present.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are closely related to their molecular structure. The crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide, for example, was determined to crystallize in the monoclinic space group with specific unit-cell parameters, and the molecules were held together by hydrogen bonding . Theoretical calculations, such as those for the first hyperpolarizability, can provide insights into the non-linear optical properties of these molecules . The compound would likely exhibit similar properties, which could be elucidated through experimental and theoretical studies.

Aplicaciones Científicas De Investigación

Synthesis and Monomer Applications

A study conducted by Soboleva, Orlova, and Shelkovnikov (2017) explored the synthesis of piperidin-4-ols and their derivatives, showcasing their potential as monomers for fluorescent film preparation. This study indicates the utility of compounds similar to 2-(4-hydroxypiperidin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide in materials science, particularly in creating novel materials with fluorescence properties (Soboleva, Orlova, & Shelkovnikov, 2017).

Coordination Complexes and Antioxidant Activity

In 2019, Chkirate et al. synthesized pyrazole-acetamide derivatives and used them to create Co(II) and Cu(II) coordination complexes. These complexes displayed significant antioxidant activity, indicating potential applications in fields like biochemistry and pharmacology, where antioxidant properties are crucial (Chkirate et al., 2019).

Biological Evaluation for Pharmacological Properties

Nayak et al. (2014) synthesized a compound similar to the one and evaluated its biological properties, including its antioxidant, analgesic, and anti-inflammatory activities. This suggests that compounds within this chemical family could have potential applications in medicinal chemistry, particularly in the development of new drugs with these properties (Nayak et al., 2014).

Computational and Pharmacological Evaluation

Faheem (2018) focused on the computational and pharmacological potential of novel derivatives, including their toxicity assessment and tumor inhibition capabilities. This research highlights the importance of such compounds in cancer research and drug development, especially for their antitumor and toxicity profiling properties (Faheem, 2018).

Antimicrobial Activities

Saravanan et al. (2010) synthesized thiazole derivatives incorporating a pyrazole moiety, which exhibited significant antimicrobial activities. This implies that compounds like this compound could be relevant in the development of new antimicrobial agents (Saravanan et al., 2010).

Mecanismo De Acción

Target of Action

Compounds with a substituted 4-piperidinol core, such as this one, have been found to be potent antagonists of the human h(3) receptor .

Mode of Action

Based on its structural similarity to other compounds, it is likely that it interacts with its target receptor (h(3)) by binding to it, thereby inhibiting its function .

Biochemical Pathways

The inhibition of the h(3) receptor can affect various neurotransmitter systems, including histamine, dopamine, and norepinephrine, potentially leading to a variety of downstream effects .

Result of Action

The inhibition of the h(3) receptor can lead to changes in neurotransmitter release, which can have various effects on cellular function .

Direcciones Futuras

The future directions for research on this compound could involve further studies on its potential as an antibacterial agent, given its apparent relation to known gyrase inhibitors . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial.

Propiedades

IUPAC Name |

2-(4-hydroxypiperidin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c23-13-6-8-21(9-7-13)18(25)17(24)19-16-14-10-26-11-15(14)20-22(16)12-4-2-1-3-5-12/h1-5,13,23H,6-11H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEFJNDQBKRJNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide](/img/structure/B3013951.png)

![N-(4-(trifluoromethyl)phenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3013952.png)

![2-amino-N-butan-2-yl-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B3013954.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide](/img/structure/B3013956.png)

![N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B3013957.png)

![2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3013966.png)

![4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B3013968.png)